2-methyl-3-phenyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]propanehydrazide
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Overview
Description
2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]PROPANOHYDRAZIDE is a complex organic compound with a unique structure that includes a thiazine ring, a phenyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]PROPANOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a thiazine derivative with a phenylhydrazine compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-3-PHENYLPROPANOHYDRAZIDE: Lacks the thiazine ring, resulting in different chemical properties and biological activities.
3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]PROPANOHYDRAZIDE: Similar structure but with variations in the alkyl chain, leading to differences in reactivity and applications.
Uniqueness
The presence of the thiazine ring in 2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]PROPANOHYDRAZIDE imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
Molecular Formula |
C16H17N3O4S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(E)-1-(6-hydroxy-2,4-dioxo-1,3-thiazin-5-yl)ethylideneamino]-2-methyl-3-phenylpropanamide |
InChI |
InChI=1S/C16H17N3O4S/c1-9(8-11-6-4-3-5-7-11)13(20)19-18-10(2)12-14(21)17-16(23)24-15(12)22/h3-7,9,22H,8H2,1-2H3,(H,19,20)(H,17,21,23)/b18-10+ |
InChI Key |
REGGUQQRVPHZAG-VCHYOVAHSA-N |
Isomeric SMILES |
CC(CC1=CC=CC=C1)C(=O)N/N=C(\C)/C2=C(SC(=O)NC2=O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)NN=C(C)C2=C(SC(=O)NC2=O)O |
Origin of Product |
United States |
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